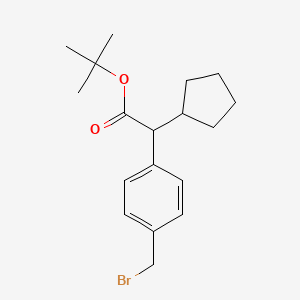

tert-Butyl 2-(4-(bromomethyl)phenyl)-2-cyclopentylacetate

Description

Properties

IUPAC Name |

tert-butyl 2-[4-(bromomethyl)phenyl]-2-cyclopentylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BrO2/c1-18(2,3)21-17(20)16(14-6-4-5-7-14)15-10-8-13(12-19)9-11-15/h8-11,14,16H,4-7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQOWAMGSDNVFCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1CCCC1)C2=CC=C(C=C2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(4-(bromomethyl)phenyl)-2-cyclopentylacetate typically involves multiple steps. One common route starts with the bromomethylation of a phenyl ring, followed by esterification and cyclopentylation. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and conditions. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(4-(bromomethyl)phenyl)-2-cyclopentylacetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.

Reduction: The ester group can be reduced to an alcohol under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted phenyl derivative, while oxidation can produce a phenyl ketone or alcohol.

Scientific Research Applications

tert-Butyl 2-(4-(bromomethyl)phenyl)-2-cyclopentylacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biological assays.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4-(bromomethyl)phenyl)-2-cyclopentylacetate involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The ester and cyclopentyl groups can influence the compound’s solubility, stability, and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares tert-Butyl 2-(4-(bromomethyl)phenyl)-2-cyclopentylacetate with analogous esters, focusing on substituent effects, reactivity, and applications.

Structural Analogues and Substituent Influence

Key Observations :

- Bromomethyl vs. Amino/Nitro Groups: The bromomethyl group in the target compound provides a reactive site for nucleophilic substitution (e.g., Suzuki coupling), unlike amino or nitro substituents, which are more suited for electrophilic aromatic substitution or redox chemistry .

Crystallographic and Physicochemical Properties

While crystallographic data for the target compound are unavailable, the monoclinic crystal system (space group P2₁/c) and unit cell parameters of tert-Butyl 2-methyl-2-(4-nitrophenyl)acetate (e.g., a = 11.379 Å, b = 11.393 Å, c = 12.283 Å, β = 94.88°) suggest that bulky substituents like bromomethyl and cyclopentyl would similarly influence molecular packing and density .

Biological Activity

The compound tert-Butyl 2-(4-(bromomethyl)phenyl)-2-cyclopentylacetate , with the CAS number 157312-16-8, is a synthetic organic compound that has garnered attention in various fields of biological research. This article aims to provide a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H25BrO2

- Molecular Weight : 353.299 g/mol

- IUPAC Name : this compound

- Purity : Typically above 98% in commercial preparations .

Cytotoxicity

Research has indicated that compounds similar to tert-butyl derivatives exhibit cytotoxic properties against various cancer cell lines. For instance, studies have shown that certain brominated phenyl compounds can inhibit tubulin polymerization, leading to apoptosis in fast-dividing cells such as A549 (lung carcinoma) and HeLa (cervical carcinoma) cells .

Enzyme Inhibition

Enzyme inhibition is another significant mechanism through which biological activity is exerted. Compounds that share structural similarities with this compound have been reported to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes .

Interaction with Cellular Components

The interaction of brominated compounds with cellular components has been highlighted in various studies. For example, the localization of certain complexes within cellular organelles like the Golgi apparatus suggests a targeted approach in cancer therapy .

Case Study 1: Antitumor Activity

In a study investigating the biological effects of related compounds, it was found that certain tert-butyl derivatives exhibited moderate cytotoxicity against tumor cell lines. The mechanism was primarily attributed to the inhibition of tubulin polymerization, which is critical for cell division . The findings suggest that this compound could potentially have similar effects.

Case Study 2: Enzyme Interaction

Another study focused on the enzyme inhibition properties of brominated compounds indicated that they could act as inhibitors for various cytochrome P450 enzymes. This aspect is particularly important for understanding how these compounds might affect drug metabolism and efficacy in therapeutic contexts .

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 2-(4-(bromomethyl)phenyl)-2-cyclopentylacetate?

Methodological Answer: The compound is typically synthesized via a multi-step process involving:

Acetylation and Cyclization : Formation of the cyclopentylacetate backbone using tert-butyl ester protection.

Bromination : Introduction of the bromomethyl group at the para position of the phenyl ring using brominating agents like N-bromosuccinimide (NBS) under radical or light-initiated conditions .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization to achieve ≥97% purity .

Key Reference: The bromination step parallels methodologies in related tert-butyl esters, where regioselectivity is controlled by steric and electronic factors .

Q. What purification techniques are recommended for this compound?

Methodological Answer:

- Column Chromatography : Use silica gel with gradient elution (e.g., hexane:ethyl acetate 9:1 to 7:3) to separate brominated byproducts.

- Recrystallization : Ethanol or methanol at low temperatures (0–5°C) yields high-purity crystals, as evidenced by melting point consistency and HPLC analysis .

- Analytical Confirmation : Monitor purity via HPLC (retention time ~1.23 minutes under SQD-FA05 conditions) and LCMS (m/z 757 [M+H]+ for analogous intermediates) .

Q. How is this compound characterized structurally?

Methodological Answer:

- X-ray Crystallography : Monoclinic crystal system (space group P21/c) with unit cell parameters a = 11.379 Å, b = 11.393 Å, c = 12.283 Å, β = 94.88°, and Z = 4 .

- Spectroscopic Methods :

- NMR : Confirm ester and bromomethyl groups via H (δ 1.3–1.5 ppm for tert-butyl) and C (δ 70–75 ppm for C-Br).

- LCMS/HPLC : Validate molecular weight and purity .

Q. What are the stability and storage recommendations for this compound?

Methodological Answer:

- Stability : Stable at room temperature but sensitive to strong acids/bases and oxidizing agents. Decomposition occurs above 200°C .

- Storage : Store in amber vials at –20°C under inert gas (N or Ar) to prevent bromine loss or ester hydrolysis. Avoid moisture and direct light .

Advanced Research Questions

Q. How is regioselectivity achieved during the bromination of the phenyl ring?

Methodological Answer: Regioselectivity is controlled by:

- Steric Effects : The tert-butyl and cyclopentyl groups direct bromination to the para position due to steric hindrance at ortho positions.

- Radical Stabilization : NBS/light conditions favor radical intermediates stabilized by the electron-donating cyclopentyl group .

Example: In analogous compounds, para-bromination yields >90% selectivity under optimized conditions .

Q. How does X-ray crystallography aid in confirming the stereochemistry of this compound?

Methodological Answer:

- Crystal Packing Analysis : Monoclinic symmetry (P21/c) reveals the spatial arrangement of the bromomethyl group and tert-butyl ester.

- Bond Length/Angle Validation : C-Br bond length (~1.9 Å) and dihedral angles between phenyl and cyclopentyl groups confirm structural integrity .

- Overlay Studies : Mercury software overlays with isosteric molecules (e.g., chloro derivatives) validate substituent positioning .

Q. What reaction mechanisms are involved in the cleavage of the tert-butyl ester group?

Methodological Answer:

- Acidic Hydrolysis : Trifluoroacetic acid (TFA) in dichloromethane protonates the ester oxygen, leading to tert-butyl cation formation and subsequent acetate release.

- Thermal Decomposition : At >150°C, retro-ene reactions produce isobutene and the corresponding carboxylic acid .

Note: Bromomethyl groups remain intact under these conditions due to their stability in acidic environments .

Q. How does the compound behave under varying pH and temperature conditions?

Methodological Answer:

- pH Stability : Stable in neutral conditions but hydrolyzes rapidly in strong acids (pH < 2) or bases (pH > 12).

- Thermal Degradation : Thermogravimetric analysis (TGA) shows decomposition onset at 210°C, with mass loss corresponding to tert-butyl group elimination .

- Kinetic Studies : Arrhenius plots (20–100°C) reveal activation energy (~85 kJ/mol) for ester hydrolysis, critical for reaction design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.